![molecular formula C19H17FN4O2 B2435202 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide CAS No. 1203422-66-5](/img/structure/B2435202.png)
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Matrix Metalloproteinases Inhibition
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide shows potential as an inhibitor of matrix metalloproteinases. These enzymes play a significant role in tissue remodeling and repair, making the compound potentially useful in treating diseases associated with abnormal matrix degradation, such as arthritis or cancer metastasis (Schröder et al., 2001).
Synthesis and Characterization
This compound has been synthesized and characterized in various studies. The synthesis process often involves reactions with other chemicals, and the resulting product is analyzed using techniques like NMR, UV, IR, and mass spectral data. These studies are crucial for understanding the compound's structure and properties, which is essential for its application in drug development (Manolov et al., 2022).
Antinociceptive Activity
Research has indicated that derivatives of this compound exhibit significant antinociceptive activity. This suggests potential applications in pain management, as these compounds might be more potent than traditional pain relief medications like aspirin (Doğruer et al., 2000).
Analgesic and Anti-inflammatory Activity
Several studies have demonstrated the analgesic and anti-inflammatory properties of similar compounds. This positions them as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), especially due to their lower gastrointestinal toxicity (Gökçe et al., 2011).
Antimicrobial and Antiviral Activity
Some studies have explored the antimicrobial and antiviral activities of these compounds. This includes their effectiveness against various bacterial and fungal strains and potential inhibition of viruses like Hepatitis C, offering a pathway for the development of new antimicrobial and antiviral agents (Çıkla et al., 2013).
Potential in Treating Depression and Emesis
Research has shown that certain derivatives can be effective in pre-clinical tests relevant to clinical efficacy in treating conditions like depression and emesis. This suggests that these compounds could be developed into new therapeutic agents for these conditions (Harrison et al., 2001).
Anticancer Properties
The compound and its derivatives have been investigated for their potential anticancer properties. This includes studies on their ability to inhibit cancer cell growth and their interactions with cellular targets like tubulin, which could lead to new cancer treatments (Jayarajan et al., 2019).
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-12-4-3-5-17(21-12)22-19(26)13(2)24-18(25)11-10-16(23-24)14-6-8-15(20)9-7-14/h3-11,13H,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZRKHOJXPCSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.